molecular formula C14H11F3N4S B8746319 2-(Benzylsulfanyl)-5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(Benzylsulfanyl)-5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B8746319
M. Wt: 324.33 g/mol
InChI Key: KRTXLIDTXPDVCS-UHFFFAOYSA-N
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Patent
US04886883

Procedure details

This material was prepared in 84% yield from 3-amino-5-benzylthio-1,2,4-triazole and 1,1,1-trifluoro-2,4-pentanedione following the general procedure described in Example 34. The product was purified by recrystallization from benzene-hexane to yield a tan solid, m.p. 83.5°-84.5° C. IR, 1H NMR and 19F NMR spectra were in agreement with the assigned structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]=[C:5]([S:7][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH:4][N:3]=1.[F:15][C:16]([F:24])([F:23])[C:17](=O)[CH2:18][C:19](=O)[CH3:20]>>[CH2:8]([S:7][C:5]1[N:6]=[C:2]2[N:1]=[C:19]([CH3:20])[CH:18]=[C:17]([C:16]([F:24])([F:23])[F:15])[N:3]2[N:4]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC(=N1)SCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(CC(C)=O)=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by recrystallization from benzene-hexane
CUSTOM
Type
CUSTOM
Details
to yield a tan solid, m.p. 83.5°-84.5° C

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)SC1=NN2C(N=C(C=C2C(F)(F)F)C)=N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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